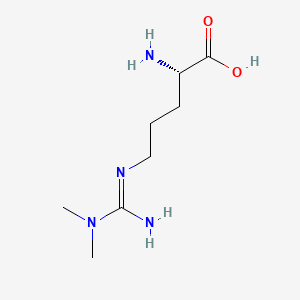

N,N-dimethylarginine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

NG,NG-Dimethylarginine hydrochloride is a methylated derivative of the amino acid arginine. It is an endogenous inhibitor of nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a key signaling molecule in the cardiovascular system. This compound is formed from arginine by the action of protein arginine methyltransferases and is degraded by dimethylarginine dimethylaminohydrolases .

Wirkmechanismus

Target of Action

N,N-Dimethylarginine (ADMA) is an endogenous inhibitor of nitric oxide synthase (NOS) . NOS is the primary target of ADMA and plays a crucial role in the production of nitric oxide (NO), a key chemical to endothelial and hence cardiovascular health .

Mode of Action

ADMA interferes with L-arginine in the production of nitric oxide . It is formed by methylation of arginine residues in proteins and released after proteolysis . In this reaction, S-adenosylmethionine is the methyldonor and S-adenosylhomocysteine the demethylated product .

Biochemical Pathways

ADMA and homocysteine are biochemically linked . The biochemical pathways that regulate ADMA could be targeted to treat renal disease in the future .

Pharmacokinetics

It is known that adma is a metabolic by-product of continual protein modification processes in the cytoplasm of all human cells . It is closely related to L-arginine, a conditionally-essential amino acid .

Result of Action

Both homocysteine and ADMA are thought to mediate their adverse vascular effects by impairing endothelial, nitric oxide-dependent function resulting in decreased vasodilatation, increased smooth muscle cell proliferation, platelet dysfunction, and increased monocyte adhesion .

Biochemische Analyse

Biochemical Properties

N,N-Dimethylarginine interferes with L-arginine in the production of nitric oxide, a key chemical to endothelial and hence cardiovascular health . It is created in protein methylation, a common mechanism of post-translational protein modification . This reaction is catalyzed by an enzyme set called protein arginine N-methyltransferases 1 and 2 . The methyl groups transferred to create this compound are derived from the methyl group donor S-adenosylmethionine, an intermediate in the metabolism of homocysteine .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits vascular nitric oxide production at concentrations found in pathophysiological conditions . This inhibition results in decreased vasodilation, increased smooth muscle cell proliferation, platelet dysfunction, and increased monocyte adhesion .

Molecular Mechanism

This compound, an endogenous inhibitor of nitric oxide synthase, is formed by methylation of arginine residues in proteins and released after proteolysis . In this reaction, S-adenosylmethionine is the methyl donor and S-adenosylhomocysteine the demethylated product .

Temporal Effects in Laboratory Settings

The elimination of this compound occurs through urine excretion and metabolism by the enzyme dimethylarginine dimethylaminohydrolase (DDAH) . ADMA concentrations are substantially elevated by native or oxidized LDL cholesterol . Thus, a spiraling effect occurs with high endothelial LDL levels causing greater ADMA values, which in turn inhibit NO production needed to promote vasodilation .

Metabolic Pathways

This compound is involved in the L-Arginine-Nitric Oxide-Asymmetric Dimethylarginine Pathway . The fate of L-arginine is described via the arginase and methylation pathways; both of them are affecting substantially the level and efficacy of nitric oxide .

Transport and Distribution

This compound is transported by the mitochondrial carrier SLC25A2 . The widely expressed SLC25A2 transported this compound across the liposomal membrane in both directions by both unidirectional transport and exchange against arginine or lysine .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: NG,NG-Dimethylargininhydrochlorid kann durch Methylierung von Arginin synthetisiert werden. Der Prozess beinhaltet die Verwendung von Methylierungsmitteln wie Methyliodid oder Dimethylsulfat in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion erfolgt typischerweise in einem wässrigen oder alkoholischen Medium unter kontrollierten Temperaturbedingungen .

Industrielle Produktionsmethoden: Die industrielle Produktion von NG,NG-Dimethylargininhydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und strengen Qualitätskontrollen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird in der Regel kristallisiert und durch Umkristallisationstechniken gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen: NG,NG-Dimethylargininhydrochlorid unterliegt aufgrund des Vorhandenseins der Dimethylaminogruppe hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel wie Chlor oder Brom in Gegenwart eines Katalysators.

Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von NG,NG-Dimethylargininhydrochlorid zur Bildung entsprechender Oxide führen, während Substitutionsreaktionen verschiedene halogenierte Derivate ergeben können .

Wissenschaftliche Forschungsanwendungen

NG,NG-Dimethylargininhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz bei der Synthese anderer komplexer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre Rolle bei der Regulation der Stickstoffoxidproduktion und ihre Auswirkungen auf zelluläre Signalwege untersucht.

Medizin: Es wird auf seine potenziellen therapeutischen Anwendungen bei Herz-Kreislauf-Erkrankungen, Bluthochdruck und Nierenfunktionsstörungen untersucht.

Industrie: NG,NG-Dimethylargininhydrochlorid wird bei der Entwicklung von diagnostischen Tests und als Standard in der analytischen Chemie eingesetzt .

5. Wirkmechanismus

NG,NG-Dimethylargininhydrochlorid übt seine Wirkung aus, indem es die Stickstoffoxidsynthase hemmt und so die Produktion von Stickstoffoxid reduziert. Diese Hemmung erfolgt durch kompetitive Bindung an das aktive Zentrum des Enzyms, wodurch die Umwandlung von Arginin zu Stickstoffoxid verhindert wird. Die molekularen Ziele der Verbindung umfassen verschiedene Isoformen der Stickstoffoxidsynthase, und ihre Wirkung beeinflusst mehrere Signalwege, die an der Regulation des Gefäßtonus, der Immunantwort und der Neurotransmission beteiligt sind .

Ähnliche Verbindungen:

NG-Monomethylarginin: Ein weiteres methyliertes Derivat von Arginin, jedoch nur mit einer Methylgruppe.

Symmetrisches Dimethylarginin: Ähnlich wie NG-Dimethylarginin, jedoch mit symmetrischer Methylierung.

NG-Nitroargininmethylester: Ein Stickstoffoxidsynthase-Inhibitor mit einer anderen funktionellen Gruppe

Einzigartigkeit: NG,NG-Dimethylargininhydrochlorid ist aufgrund seiner spezifischen inhibitorischen Wirkung auf die Stickstoffoxidsynthase und seiner Rolle als endogener Regulator des Stickstoffoxidspiegels einzigartig. Seine doppelte Methylierung unterscheidet es von anderen ähnlichen Verbindungen und verleiht ihm einzigartige biochemische Eigenschaften und therapeutisches Potenzial .

Vergleich Mit ähnlichen Verbindungen

N^G-Monomethylarginine: Another methylated derivative of arginine, but with only one methyl group.

Symmetric Dimethylarginine: Similar to NG-Dimethylarginine but with symmetric methylation.

N^G-Nitroarginine Methyl Ester: A nitric oxide synthase inhibitor with a different functional group

Uniqueness: NG,NG-Dimethylarginine hydrochloride is unique due to its specific inhibitory action on nitric oxide synthase and its role as an endogenous regulator of nitric oxide levels. Its dual methylation distinguishes it from other similar compounds, providing distinct biochemical properties and therapeutic potential .

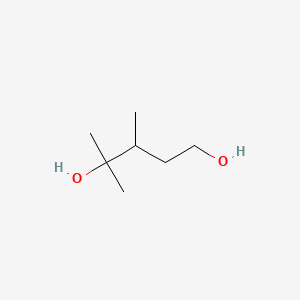

Eigenschaften

CAS-Nummer |

65005-57-4 |

|---|---|

Molekularformel |

C8H19ClN4O2 |

Molekulargewicht |

238.71 g/mol |

IUPAC-Name |

(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid;hydrochloride |

InChI |

InChI=1S/C8H18N4O2.ClH/c1-12(2)8(10)11-5-3-4-6(9)7(13)14;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);1H/t6-;/m0./s1 |

InChI-Schlüssel |

AHSKLSFFKJHWAI-RGMNGODLSA-N |

SMILES |

CN(C)C(=NCCCC(C(=O)O)N)N |

Isomerische SMILES |

CN(C)C(=NCCC[C@@H](C(=O)O)N)N.Cl |

Kanonische SMILES |

CN(C)C(=NCCCC(C(=O)O)N)N.Cl |

melting_point |

195 - 197 °C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

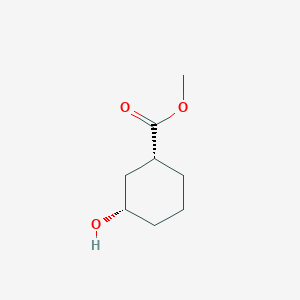

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6593518.png)

![Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)-](/img/structure/B6593592.png)